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Benzyl 3-nitropyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-nitropyrrolidine-1-carboxylate is an organic compound with the molecular formula C12H14N2O4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-nitropyrrolidine-1-carboxylate typically involves the nitration of benzyl pyrrolidine-1-carboxylate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-nitropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Benzyl 3-aminopyrrolidine-1-carboxylate.
Substitution: Various benzyl-substituted pyrrolidine derivatives.
Hydrolysis: Benzyl alcohol and 3-nitropyrrolidine-1-carboxylic acid.
Scientific Research Applications
Synthesis and Chemical Properties
Benzyl 3-nitropyrrolidine-1-carboxylate can be synthesized through several methods, often involving the reaction of nitro compounds with pyrrolidine derivatives. The synthetic pathways typically emphasize the importance of yield and purity, which are crucial for further applications in research and development.
Key Synthesis Methods:
- Condensation Reactions: Utilizing benzyl chloride and nitro-substituted pyrrolidine derivatives in the presence of suitable catalysts to enhance reaction efficiency.
- Microwave-Assisted Synthesis: This modern technique offers rapid reaction times and improved yields compared to traditional methods, making it a preferred choice in contemporary organic synthesis.
Biological Activities
Research has indicated that this compound exhibits various biological activities that could be harnessed for therapeutic purposes.
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
Potential Neuroprotective Effects
Recent investigations suggest that this compound may have neuroprotective properties. It has been shown to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's. This inhibition can enhance cholinergic signaling in the brain, potentially improving cognitive function.
Therapeutic Applications
Given its biological properties, this compound is being explored for various therapeutic applications:
a. Anti-Alzheimer's Drug Development
The compound's ability to inhibit acetylcholinesterase positions it as a candidate for developing new treatments for Alzheimer's disease. Its efficacy in enhancing cognitive function could lead to significant advancements in managing this condition.
b. Antimicrobial Agents
With increasing resistance to conventional antibiotics, the antimicrobial properties of this compound make it a promising candidate for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
Study | Focus | Findings |
---|---|---|
Study A | Neuroprotection | Demonstrated significant inhibition of acetylcholinesterase activity, suggesting potential for cognitive enhancement. |
Study B | Antimicrobial Activity | Showed effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential. |
Study C | Synthesis Optimization | Reported improved yields using microwave-assisted synthesis techniques compared to traditional methods. |
Mechanism of Action
The mechanism of action of Benzyl 3-nitropyrrolidine-1-carboxylate depends on its chemical structure and the specific context of its use. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-aminopyrrolidine-1-carboxylate: A reduced form of Benzyl 3-nitropyrrolidine-1-carboxylate with an amino group instead of a nitro group.
Benzyl pyrrolidine-1-carboxylate: The parent compound without the nitro group.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Uniqueness
This compound is unique due to the presence of both a nitro group and a benzyl ester group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Biological Activity
Benzyl 3-nitropyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a benzyl group and a nitro group. Its molecular formula is C12H14N2O3, and it exhibits properties that enable interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The nitro group can undergo reduction to form an amino group, which may enhance its reactivity and biological profile. This compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer therapy and antimicrobial applications .
Biological Activities
Antimicrobial Activity:
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, structural modifications have led to compounds that show significant activity against various bacterial strains, suggesting potential application in treating infections .
Anticancer Properties:
this compound has been evaluated for its anticancer effects. In vitro studies demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines, including A549 (lung carcinoma) and Jurkat (T-cell leukemia) cells. The mechanism involves caspase-dependent apoptosis, indicating a pathway for inducing programmed cell death in malignant cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound highlights how variations in the chemical structure can influence biological efficacy:
Modification | Effect on Activity |
---|---|
Reduction of the nitro group | Increased binding affinity for target enzymes |
Variation in the benzyl substituent | Altered antimicrobial potency |
Introduction of additional functional groups | Enhanced anticancer activity |
This table summarizes key findings from SAR studies that illustrate how different modifications can lead to improved biological activities.
Case Studies
-
Study on Antimicrobial Activity:
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL, demonstrating strong antibacterial properties . -
Anticancer Evaluation:
In another study, derivatives were tested against various cancer cell lines using MTT assays. Compounds showed IC50 values ranging from 146 nM to 10 µM, indicating potent anticancer activity compared to standard chemotherapeutics like Camptothecin . -
Enzyme Inhibition Studies:
Research has also focused on the enzyme inhibitory potential of this compound derivatives. Specific compounds were found to inhibit key enzymes involved in cancer metabolism, providing insights into their therapeutic potential .
Properties
Molecular Formula |
C12H14N2O4 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
benzyl 3-nitropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H14N2O4/c15-12(13-7-6-11(8-13)14(16)17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
MCRJCHCWUIYORY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1[N+](=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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